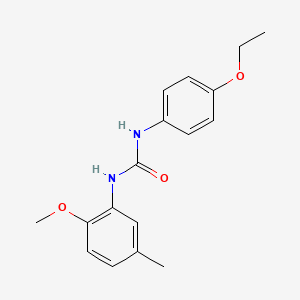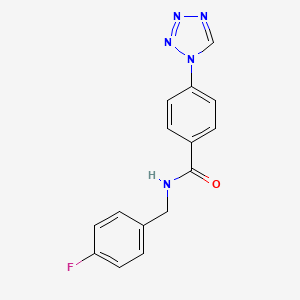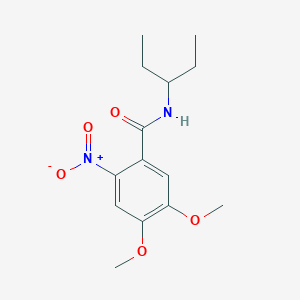
N-(4-ethoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as EMU-01, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. EMU-01 has been found to exhibit promising biological activities, making it a useful tool for investigating different biochemical and physiological processes.
Mécanisme D'action
The exact mechanism of action of N-(4-ethoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea is not fully understood. However, it is believed to act through multiple pathways, including inhibition of NF-κB signaling, modulation of the PI3K/Akt pathway, and activation of caspases.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and cognitive function, respectively. This compound has also been found to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-ethoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds. Additionally, its synthetic nature allows for easy modification and optimization of its structure for specific research purposes. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several potential future directions for research on N-(4-ethoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and diabetes. Additionally, further studies on its mechanism of action and optimization of its structure may lead to the development of more potent and specific compounds. Finally, investigating the effects of this compound on different biological systems, such as the immune system and the nervous system, may provide insights into its potential use in a variety of research applications.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea involves the reaction of 4-ethoxyaniline with 2-methoxy-5-methylphenyl isocyanate in the presence of a catalyst. The resulting product is purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been studied for its potential use in various research applications, including as an anti-inflammatory, anti-cancer, and anti-diabetic agent. In one study, it was found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In another study, this compound was found to improve insulin sensitivity in diabetic rats, suggesting its potential use in treating diabetes.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-4-22-14-8-6-13(7-9-14)18-17(20)19-15-11-12(2)5-10-16(15)21-3/h5-11H,4H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBABFWCEKQOOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B5805648.png)

![3-chloro-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B5805658.png)



![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)
![N-[4-(isobutyrylamino)phenyl]butanamide](/img/structure/B5805745.png)


![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)